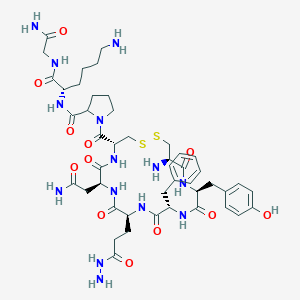

Vasopressin, glu(nhnh2)(4)-lys(8)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vasopressin, glu(nhnh2)(4)-lys(8)- is a complex organic compound with a highly intricate structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of intermediate compounds through various reactions. One of the key synthetic routes is the Strecker Synthesis, which is used to prepare α-aminonitriles, versatile intermediates for the synthesis of amino acids . The reaction is promoted by acid, and hydrogen cyanide (HCN) must be supplied or generated in situ from cyanide salts . The first step involves the condensation of ammonia with an aldehyde to form an imine, followed by the addition of cyanide to generate the α-aminonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Reduction: The addition of hydrogen or the removal of oxygen.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. For example, the Strecker Synthesis involves the use of acids to promote the reaction and cyanide salts to provide the cyanide ion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the Strecker Synthesis produces α-aminonitriles, which can be hydrolyzed to form α-amino acids .

科学研究应用

Neuropharmacology

Vasopressin plays a significant role in modulating behaviors related to stress and social interactions. The modified form, glu(nhnh2)(4)-lys(8)-vasopressin, has been shown to influence memory processes and behavioral responses . For instance, studies indicate that it can antagonize amnesia in animal models, suggesting potential therapeutic applications in cognitive disorders .

Cardiovascular Research

Due to its vasoconstrictive properties, vasopressin is critical in cardiovascular research. The compound has been utilized in studies examining its effects on blood pressure regulation and fluid balance. Its analogs are being investigated for their ability to treat conditions such as hypotension and heart failure by enhancing vascular tone and improving cardiac output .

Endocrine Studies

Vasopressin is integral to the regulation of water retention and electrolyte balance in the body. The modified compound has been explored for its potential to treat disorders related to fluid imbalance , such as diabetes insipidus and hyponatremia. By modulating vasopressin receptor activity, researchers aim to develop targeted therapies that can effectively manage these conditions .

Cancer Research

Recent studies have highlighted the role of vasopressin in cancer biology, particularly regarding tumor growth and metastasis. The analog glu(nhnh2)(4)-lys(8)-vasopressin is being investigated for its potential to inhibit tumor progression through pathways involving angiogenesis and apoptosis . This opens avenues for developing peptide-based therapies targeting specific cancer types.

Drug Delivery Systems

Innovative drug delivery systems are incorporating vasopressin analogs to enhance the transport of therapeutic agents across biological barriers. The unique properties of glu(nhnh2)(4)-lys(8)-vasopressin allow it to serve as a vehicle for delivering drugs effectively, particularly in treating conditions like obesity or metabolic disorders by modulating appetite and energy expenditure .

Case Study 1: Vasopressin in Cognitive Enhancement

A study published in the British Journal of Pharmacology demonstrated that lysine vasopressin could enhance memory retention in rats subjected to stressful conditions. The findings suggest that this peptide may have potential applications in treating memory-related disorders such as Alzheimer's disease .

Case Study 2: Cardiovascular Effects in Septic Shock

Research conducted on septic shock patients showed that administering vasopressin analogs improved hemodynamic stability by enhancing systemic vascular resistance. This indicates a promising application for glu(nhnh2)(4)-lys(8)-vasopressin in managing severe hypotension during critical illnesses .

Case Study 3: Anti-Cancer Properties

A recent investigation into the effects of vasopressin analogs on cancer cell lines revealed that they could inhibit cell proliferation and induce apoptosis. This highlights the potential for developing new cancer therapies based on modified vasopressin structures .

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in critical biochemical processes. The exact molecular targets and pathways would depend on the specific context of its application.

相似化合物的比较

Similar Compounds

2-amino-3-methylpentanoic acid: A branched-chain amino acid with a similar structure.

α-aminonitriles: Compounds synthesized via the Strecker Synthesis, which serve as intermediates for amino acid synthesis.

Uniqueness

This compound is unique due to its highly complex structure and the presence of multiple functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.

属性

CAS 编号 |

127716-66-9 |

|---|---|

分子式 |

C46H66N14O12S2 |

分子量 |

1071.2 g/mol |

IUPAC 名称 |

N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H66N14O12S2/c47-17-5-4-9-29(40(66)52-22-37(50)63)54-45(71)35-10-6-18-60(35)46(72)34-24-74-73-23-28(48)39(65)55-31(20-26-11-13-27(61)14-12-26)43(69)56-32(19-25-7-2-1-3-8-25)42(68)53-30(15-16-38(64)59-51)41(67)57-33(21-36(49)62)44(70)58-34/h1-3,7-8,11-14,28-35,61H,4-6,9-10,15-24,47-48,51H2,(H2,49,62)(H2,50,63)(H,52,66)(H,53,68)(H,54,71)(H,55,65)(H,56,69)(H,57,67)(H,58,70)(H,59,64)/t28-,29-,30-,31-,32-,33-,34-,35?/m0/s1 |

InChI 键 |

ZQJHNBJUEWMFHE-LOJWWCGESA-N |

SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

手性 SMILES |

C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |

规范 SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

序列 |

CYFXNCPKG |

同义词 |

4-glutamic acid-gamma-hydrazide-8-lysine vasopressin lypressin, 4-Glu(NHNH2)(4)- vasopressin, 4-Glu(NHNH2)-8-Lys- vasopressin, Glu(NHNH2)(4)-Lys(8)- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。